molecular formula C16H9F3N4O2 B4344741 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE

Cat. No.: B4344741
M. Wt: 346.26 g/mol
InChI Key: IAGIHKCISVXZJI-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE typically involves multiple steps. One common route starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate, which is then reacted with appropriate reagents to introduce the pyrazolo[1,5-a]pyrimidine core and the trifluoromethyl group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, optimizing reaction temperatures, and ensuring high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE apart is its trifluoromethyl group, which can significantly enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N4O2/c17-16(18,19)14-6-11(22-15-10(7-20)8-21-23(14)15)9-1-2-12-13(5-9)25-4-3-24-12/h1-2,5-6,8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGIHKCISVXZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC4=C(C=NN4C(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 3
Reactant of Route 3
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 4
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 5
Reactant of Route 5
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 6
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE

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